molecular formula C16H24O3 B12639614 1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl-

1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl-

Cat. No.: B12639614
M. Wt: 264.36 g/mol
InChI Key: YLZMFCGZVHQTGB-UHFFFAOYSA-N
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Description

1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- is a complex organic compound with a unique structure This compound is characterized by its benzoxacycloundecin ring system, which is partially hydrogenated and substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- involves multiple steps, typically starting with the formation of the benzoxacycloundecin ring. This can be achieved through cyclization reactions involving appropriate precursors. The methoxy and methyl groups are introduced through substitution reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions occur at the correct positions on the ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: Its derivatives may have biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

5-methoxy-5-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),12,14-trien-13-ol

InChI

InChI=1S/C16H24O3/c1-16(18-2)9-5-3-4-6-13-12-14(17)7-8-15(13)19-11-10-16/h7-8,12,17H,3-6,9-11H2,1-2H3

InChI Key

YLZMFCGZVHQTGB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCC2=C(C=CC(=C2)O)OCC1)OC

Origin of Product

United States

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